2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride
Description
2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride is a synthetic organic compound characterized by a pyrazole ring substituted with methyl groups at the 1- and 3-positions and an amino-ketone side chain. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research. The compound is cataloged with a purity of 95% in commercial building-block libraries, indicating its utility in high-throughput synthesis .
Properties
IUPAC Name |
2-amino-1-(1,3-dimethylpyrazol-4-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-6(7(11)3-8)4-10(2)9-5;/h4H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOKJLDDDDICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride typically involves the reaction of 1,3-dimethylpyrazole with an appropriate amino ketone precursor under controlled conditions. One common method involves the use of a condensation reaction between 1,3-dimethylpyrazole and an amino ketone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group participates in nucleophilic substitution reactions under specific conditions. For example, in copper-catalyzed Friedel-Crafts alkylation, derivatives of this compound react with tetrahydroquinolines or indoles to form bis-alkylated products.
Key Reaction Conditions :
| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| CuI (10 mol-%) | Water | 100°C | 85% |
Mechanism :
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A single-electron transfer (SET) generates a radical intermediate, followed by iminium ion formation.
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Sequential nucleophilic attacks by aromatic/heteroaromatic substrates produce gem-diarylated products.
Cross-Coupling Reactions
The pyrazole ring enables participation in Suzuki-Miyaura cross-couplings. For instance, brominated derivatives undergo coupling with arylboronic acids to yield biaryl structures.
Example Protocol :
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Substrate : 3,5-Dibromo-6-chloropyrazin-2-amine
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Reagents : Pd(PPh₃)₄, K₂CO₃
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Conditions : DMF, 80°C, 12 h
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Product : Tri-substituted pyrazine derivatives (e.g., compound 21 ) .
Cyclization and Condensation Reactions
Condensation with hydrazines forms fused heterocycles. A β-ketonitrile intermediate reacts with hydrazines to generate 5-aminopyrazoles, a reaction applicable to related pyrazole derivatives .
General Pathway :
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Hydrazine attack at the carbonyl carbon forms a hydrazone intermediate.
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Cyclization via nitrile group yields 5-aminopyrazole derivatives.
Yield Optimization :
b) Reduction
The amino ketone group is reducible to amino alcohols using NaBH₄ or LiAlH₄. For example:
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Reagent : NaBH₄/MeOH
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Product : 2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol hydrochloride
Alkylation and Acylation
The amino group undergoes alkylation with alkyl halides or acylation with acid chlorides:
Alkylation Example :
Mechanistic Insights from Case Studies
Double Friedel-Crafts Alkylation (from ):
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Substrates : N-Arylglycine esters + tetrahydroquinolines
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Key Step : Radical-mediated α-C–H functionalization followed by iminium ion trapping.
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Applications : Synthesis of complex heterocycles for medicinal chemistry.
Scientific Research Applications
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride is a pyrazole derivative with applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring an amino group and a pyrazole ring, allows for versatile reactivity and interactions with biological targets.
Scientific Research Applications
Chemistry
It serves as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology
The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
It is investigated for potential therapeutic uses, particularly in developing new drugs that target specific enzymes or receptors. The compound has been investigated for its neuroprotective properties, especially in models of neurodegenerative diseases, and its ability to inhibit NMDA receptors suggests potential applications in treating conditions like Alzheimer's disease.
Industry
It is used to develop new materials, including polymers and coatings, because of its unique chemical properties.
Biological Activities
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride's biological activity is attributed to its interactions with molecular targets, such as enzymes and receptors. The amino group allows for hydrogen bonding, and the pyrazole ring may facilitate π-stacking interactions with aromatic residues in protein binding sites.
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor for certain enzymes involved in metabolic pathways.
Receptor Modulation
It may act as a modulator for receptors related to neurotransmission and other physiological processes.
Pharmacological Effects
Research suggests that 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride exhibits several pharmacological effects:
Anticancer Activity
Studies have shown that compounds with similar pyrazole structures possess anticancer properties, and derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms such as the induction of cell cycle arrest and activation of pro-apoptotic pathways.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit NMDA receptors suggests potential applications in treating conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Neuroprotection | Inhibits NMDA receptors; protects against excitotoxicity |
| Enzyme Inhibition | Potential inhibition of cholinesterases |
Mechanism of Action
The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Pyrazole-Based Analogs
2-Amino-1-(1-Methyl-1H-Pyrazol-4-yl)Ethan-1-One Hydrochloride
- Key Difference : Lacks the 3-methyl group on the pyrazole ring.
- Molecular weight (CAS 217.12) is slightly lower due to the absence of one methyl group .
- Pharmacological Relevance : The simpler structure may offer improved solubility in aqueous media but reduced lipophilicity, affecting blood-brain barrier penetration.
2-Amino-1-(1,3-Thiazol-5-yl)Ethan-1-One Dihydrochloride
Phenyl-Based Analogs
2-Amino-1-(4-Bromo-2,5-Dimethoxyphenyl)Ethan-1-One Hydrochloride (bk-2C-B)
- Key Difference : Aromatic phenyl ring substituted with bromo and methoxy groups instead of a pyrazole core.
- This structural feature is linked to psychoactive properties, as seen in bk-2C-B, a designer drug .
- Pharmacological Relevance: Unlike the pyrazole derivative, bk-2C-B exhibits hallucinogenic effects, highlighting how core heterocycle selection dictates biological activity.
Amphetamine Derivatives
- Example : (±)-4-Bromo-2,5-Dimethoxy-α-Methylphenethylamine (CAS 234.13).
- Key Difference : Incorporates a phenethylamine backbone with a primary amine group.
- Impact : The absence of a ketone moiety reduces metabolic stability compared to the target compound. Amphetamine derivatives typically exhibit stimulant effects, whereas the pyrazole-based compound’s activity remains underexplored but likely distinct due to structural dissimilarity .
Comparative Data Table
Biological Activity
2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride is , with a molecular weight of approximately 155.20 g/mol. The compound features an amino group, a pyrazole ring, and a ketone functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the pyrazole ring may facilitate π-stacking interactions with aromatic residues in protein binding sites.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for receptors related to neurotransmission and other physiological processes.
Pharmacological Effects
Research indicates that 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride exhibits several pharmacological effects:
Anticancer Activity
Studies have demonstrated that compounds with similar pyrazole structures possess anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms such as:
- Induction of cell cycle arrest.
- Activation of pro-apoptotic pathways.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit NMDA receptors suggests potential applications in treating conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the biological efficacy of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride:
Case Study 1: Anticancer Efficacy
In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuroprotective Properties
Animal models treated with the compound exhibited reduced neurodegeneration markers when subjected to excitotoxic agents. Behavioral assays indicated improved cognitive function compared to control groups.
Q & A
Q. What are the established synthetic routes for 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach includes reacting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with nitroethane under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. The hydrochloride salt is formed via treatment with HCl gas in anhydrous ethanol. Key parameters for optimization include temperature (e.g., 0–5°C during nitrostyrene formation), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents to minimize side products like over-alkylated derivatives .
Q. Which spectroscopic techniques are most effective for structural verification of this compound?
- FTIR : Confirms the presence of the carbonyl group (C=O stretch at ~1680–1700 cm⁻¹) and amine hydrochloride (N–H stretches at 2500–3000 cm⁻¹).
- NMR : NMR identifies pyrazole ring protons (δ 7.2–7.8 ppm for aromatic protons) and methyl groups (δ 2.1–2.5 ppm). NMR verifies the ketone carbon (δ 195–205 ppm).
- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the molecular formula (C₈H₁₂ClN₃O) and fragmentation patterns consistent with pyrazole ring cleavage .
Q. What are the critical solubility and stability considerations for handling this compound?
The compound is hygroscopic and should be stored under inert gas (e.g., argon). It is soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (e.g., 2–9) and temperature (25–60°C) reveal decomposition above 50°C, necessitating refrigeration at 2–8°C for long-term storage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Conflicting NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism in the pyrazole ring or residual solvents. Strategies include:
- Variable Temperature NMR : To suppress dynamic effects (e.g., proton exchange).
- 2D NMR (COSY, HSQC) : Assigns coupling partners and resolves overlapping signals.
- X-ray Crystallography : Provides unambiguous confirmation using SHELXL for refinement and ORTEP-III for visualization .
Q. What experimental designs are recommended to study the compound’s reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (solvent, base, temperature).
- Isotopic Labeling : Use -labeled amines to track regioselectivity in substitution reactions.
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regiochemical outcomes .
Q. How can polymorphism affect crystallization outcomes, and what methods mitigate this issue?
Polymorphs may form due to variations in hydrogen bonding (amine hydrochloride vs. free base). Mitigation strategies:
Q. What are the challenges in optimizing yield during large-scale synthesis, and how are they addressed?
Common issues include:
- Byproduct Formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents.
- Purification : Gradient flash chromatography (silica gel, 10–50% EtOAc/hexane) or recrystallization (ethanol/water mixtures).
- Catalyst Optimization : Screen Pd/C or Raney Ni for hydrogenation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
